N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-14(8-10-12-13-11(18)15(10)2)19(16,17)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZOOJDSAEOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CN(C)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Core Synthesis via Cyclocondensation
The 1,2,4-triazole ring is constructed through cyclocondensation of thiosemicarbazide derivatives. For example, 4-methyl-5-mercapto-1,2,4-triazole is synthesized by heating methylhydrazine with carbon disulfide in basic conditions, followed by cyclization with hydrazine hydrate:
This method yields the triazole core with 70–85% efficiency, confirmed by IR absorption at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=N).
Sulfonamide Formation
The N-methylbenzenesulfonamide group is introduced by reacting the hydroxymethyltriazole with benzenesulfonyl chloride and methylamine. A two-step protocol is employed:
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Sulfonylation :
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Amination :
The reaction achieves 65–75% yield, with -NMR confirming N-methylation via a singlet at δ 2.95 ppm (3H, CH).
Optimization and Scalability Considerations
Protection of the Mercapto Group
To prevent oxidation or undesired coupling, the -SH group is protected as a disulfide during synthesis. Treatment with iodine in ethanol forms the disulfide, which is reduced back using zinc/HCl post-sulfonylation:
Solvent and Catalytic Systems
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Cyclization : Ethanol or acetic acid as solvents (reflux, 6–12 h).
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Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, using CuSO/sodium ascorbate in DMF.
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Sulfonylation : Dichloromethane or THF with triethylamine as a base.
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
X-ray Crystallography
Single-crystal X-ray analysis of analogues (e.g., compound 59 in) confirms the triazole geometry and sulfonamide connectivity, with bond lengths of 1.76 Å (C-S) and 1.44 Å (S=O).
Comparative Analysis of Synthetic Routes
Industrial-Scale Adaptations
The patent method avoids hazardous reagents like n-butyl lithium, substituting it with safer bases (e.g., KCO). Crystallization replaces column chromatography, enhancing scalability. For example, the final compound is purified via recrystallization from ethanol/water (3:1), achieving >99% purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the triazole ring can undergo oxidation to form disulfides or sulfonic acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains . It is also being investigated for its anticancer properties, as the triazole ring can interact with DNA and enzymes involved in cell proliferation .
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide exerts its effects involves the interaction of the triazole ring with biological targets. The sulfur atom in the thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity . Additionally, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with folate synthesis in microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide with structurally related compounds, emphasizing substituent effects, molecular properties, and reported bioactivities:
Key Observations:
Substituent Effects: Alkyl Groups (Methyl vs. Electron-Withdrawing Groups (Chlorine): Chlorine on the benzene ring () enhances electronic effects, improving binding to targets like bacterial enzymes . Linker Modifications: A methylene spacer between triazole and sulfonamide (target compound) likely improves conformational flexibility compared to direct phenyl linkages () .
Hybrid Structures :
- Thiazole-triazole hybrids () demonstrate potent tyrosinase inhibition, suggesting that combining heterocycles can amplify bioactivity .
Synthetic Accessibility: The target compound’s synthesis (inferred from ) involves hydrazide and MeNCS in ethanol, yielding moderate purity. This contrasts with thiazole-triazole derivatives requiring multistep protocols (e.g., DMF-mediated coupling) .
Research Findings and Gaps
- Antimicrobial Potential: Sulfonamide-triazole hybrids (e.g., ) show broad-spectrum antimicrobial activity, but the target compound’s efficacy remains untested .
- Toxicity: N-Methylation in sulfonamides (target compound) may reduce renal toxicity compared to non-methylated analogs, but in vivo studies are needed .
Biological Activity
N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 360.45 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds containing the mercapto-triazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of N-Methylbenzenesulfonamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-Methylbenzenesulfonamide | Staphylococcus aureus | 32 µg/mL |
| N-Methylbenzenesulfonamide | Escherichia coli | 64 µg/mL |
| N-Methylbenzenesulfonamide | Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer).
Table 2: Anticancer Activity of N-Methylbenzenesulfonamide
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest |
| SKOV3 | 12.0 | Inhibition of angiogenesis |
The IC50 values indicate that the compound is effective at low concentrations, highlighting its potential as a lead compound for further development in cancer therapy.
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the efficacy of N-methylbenzenesulfonamide derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound significantly inhibited biofilm formation, a critical factor in bacterial resistance.
- Evaluation of Anticancer Properties : Another study focused on the effect of this compound on MCF-7 cells. It was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
